6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure composed of an imidazole ring and a pyridine ring, with a bromine atom at the 6th position and a chlorine atom at the 5th position. The presence of these halogen substituents significantly influences its chemical reactivity and biological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 231.48 g/mol .
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be classified under the category of heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is also noted for its classification as a potential skin sensitizer and eye irritant, necessitating careful handling during laboratory work .
The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine typically involves several synthetic routes that may include:
The choice of solvents, temperatures, and reaction times are critical for optimizing yield and purity in the synthesis of this compound. Various catalysts may also be employed to facilitate specific reactions.
The molecular structure of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be represented using various structural formulas:
CC1=C(N=C(C=N1)Cl)Br
GQZBMDXKXWQOFT-UHFFFAOYSA-N
This structure reveals the presence of two halogen substituents on the imidazo ring, contributing to its unique chemical properties and reactivity patterns .
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine participates in various chemical reactions including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is primarily associated with its interactions at the molecular level within biological systems:
These properties are significant for its handling in laboratory settings and potential applications in drug formulation.
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has several notable applications:
Electrophilic aromatic substitution (EAS) is pivotal for installing halogen atoms on the imidazo[1,2-a]pyridine core. The electron-deficient nature of this heterocycle necessitates precise control over reaction conditions to achieve regioselective bromo-chloro functionalization. Studies demonstrate that bromination occurs preferentially at the electron-rich C6 position due to the inherent π-excess character of imidazo[1,2-a]pyridines, while chlorination requires more forcing conditions or specialized reagents [2]. Electron density surface maps encoded with ionization potential reveal that protonation or hydrogen bonding significantly alters charge distribution, enabling targeted functionalization at C5 and C6 positions otherwise disfavored in neutral heterocycles [2].
Table 1: Directing Effects in Electrophilic Halogenation of Imidazo[1,2-a]pyridines
Position | Electron Density | Preferred Electrophile | Typical Yield Range |
---|---|---|---|
C6 | High π-electron density | Bromine, NBS | 75-85% |
C5 | Moderate electron density | Chlorine (activated reagents) | 60-70% |
C3 | Electron-deficient | Not favored | <10% |
For sequential halogenation, bromination typically precedes chlorination due to bromine's higher reactivity and the directing effects of the bromo substituent. Computational DFT studies (B3LYP/6-31G(d,p)) confirm that the bromo substituent at C6 increases the local electron density at C5, facilitating subsequent electrophilic chlorination [7]. Optimal conditions employ N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane at 0-5°C for bromination, followed by chlorination using sulfuryl chloride at elevated temperatures (60-80°C) [2] [8].
The imidazo[1,2-a]pyridine core is predominantly constructed via cyclocondensation reactions between 2-aminopyridine derivatives and α-halocarbonyl compounds. For 6-bromo-5-chloro-2-methyl variants, two principal strategies exist:
Pre-halogenated aminopyridine route: 5-Bromo-2-chloro-6-methylpyridin-3-amine (CAS: 132606-40-7) undergoes cyclization with chloroacetaldehyde (40% aqueous solution) in ethanol/water mixtures (3:1 v/v) at 78°C. This method delivers the target compound in 87% yield after recrystallization from ethanol/hexane mixtures [1] [8].
Post-cyclization halogenation: 2-Methylimidazo[1,2-a]pyridine undergoes sequential EAS bromination and chlorination (Section 1.1). While operationally simpler, this approach suffers from regioisomer formation (~15%) requiring chromatographic separation [5].
Microwave-assisted cyclization using Pd(OAc)₂ catalysis (10 mol%) reduces reaction times from hours to minutes (20-30 min) while maintaining yields >80%. This approach is particularly advantageous for acid-sensitive substituents [5]. The reaction mechanism involves nucleophilic displacement of chloride by the amino group, followed by intramolecular dehydration, with the rate-limiting step being C-N bond formation [1].
Regioselective methylation at C2 presents unique challenges due to competing N-alkylation and C3/C8 side reactions. Two predominant methodologies have been developed:
Stoichiometric alkylation: Employing methyl iodide in the presence of strong bases (e.g., sodium hydride) in anhydrous THF at -78°C achieves 2-methylation with >90% regioselectivity. The kinetic enolate generated at C2 attacks methyl iodide via an SN2 mechanism, minimizing dialkylation . This method provides excellent functional group tolerance but requires strict temperature control.
Reductive methylation: Catalytic hydrogenation with Pd/C (5 mol%) under 3 atm H2 pressure in methanol with aqueous formaldehyde (30%) enables stepwise imine formation and reduction. Yields range from 75-85% with <5% over-methylation byproducts . Solvent optimization studies demonstrate that ethanol/water mixtures (3:1 v/v) significantly enhance yield (87%) compared to pure ethanol (60%) by improving reagent solubility and suppressing hydrolysis .
Table 2: Methylation Approaches Comparison
Method | Conditions | Regioselectivity | Yield | Key Advantages |
---|---|---|---|---|
Stoichiometric Alkylation | CH3I, NaH, THF, -78°C | >90% | 85-90% | High selectivity, short reaction |
Reductive Methylation | HCHO, Pd/C, H2 (3 atm), MeOH | >95% | 75-85% | Mild conditions, inexpensive |
Phase-Transfer Catalysis | CH3I, NaOH, TBAB, CH2Cl2 | 80-85% | 70-75% | Aqueous-organic system |
Computational analyses (B3LYP/6-31G(d,p)) indicate the methyl group at C2 increases lipophilicity (LogP +0.4) and slightly elevates the HOMO energy (-6.2 eV vs. -6.5 eV for unmethylated analog), enhancing cross-coupling reactivity [7] [8].
The halogen-rich structure of 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine enables sequential site-selective cross-coupling, providing access to diverse pharmacophores. Key transformations include:
Suzuki-Miyaura Coupling: The C6-bromo substituent undergoes preferential coupling with arylboronic acids under Pd(PPh3)4 catalysis (5 mol%) in 1,4-dioxane/water (4:1 v/v) at 85-95°C. This reaction tolerates diverse functional groups (-NO2, -CN, -CO2Et) with yields of 73-90% [7]. The relative reactivity follows Br > Cl due to the lower C-Br bond dissociation energy (68 vs. 81 kcal/mol) and enhanced oxidative addition kinetics.
Buchwald-Hartwig Amination: The C5-chloro position participates in Pd2(dba)3/XPhos-catalyzed amination with primary and secondary amines in toluene at 100°C. This sequential functionalization enables installation of diverse amino groups (alkyl, aryl, heteroaryl) after Suzuki coupling at C6 [7].
Table 3: Representative Cross-Coupling Reactions
Position | Reaction Type | Catalyst System | Conditions | Yield Range |
---|---|---|---|---|
C6 (Br) | Suzuki-Miyaura | Pd(PPh3)4, K3PO4 | 1,4-Dioxane/H2O, 85°C | 73-90% |
C5 (Cl) | Buchwald-Hartwig | Pd2(dba)3/XPhos, NaOtBu | Toluene, 100°C | 65-82% |
C5 (Cl) | Sonogashira | PdCl2(PPh3)2, CuI, Et3N | THF, 65°C | 70-78% |
DFT frontier molecular orbital (FMO) analysis confirms that the methyl group at C2 lowers the LUMO energy (-1.92 eV) compared to unmethylated analogs (-1.78 eV), facilitating oxidative addition in cross-coupling reactions [7]. The orthogonally reactive halogens enable programmable synthesis of unsymmetrical 5,6-disubstituted derivatives without protecting group strategies.
Scalable production requires optimization of solvent systems and catalyst recovery:
Solvent Selection: Mixed aqueous-organic systems significantly enhance sustainability and efficiency. For cyclization, ethanol/water (3:1 v/v) outperforms pure ethanol (87% vs. 60% yield) by solubilizing both organic precursors and inorganic bases [1] . Suzuki couplings employ 1,4-dioxane/water (4:1 v/v), which facilitates reagent dissolution while enabling facile product extraction. Computational solvent screening (COSMO-RS) confirms these mixtures optimally balance solubility parameters and reduce environmental impact compared to pure DMF or NMP [7].
Catalyst Systems: Palladium-based catalysts dominate functionalization steps:
Notably, tetrakis(triphenylphosphine)palladium(0) demonstrates exceptional activity in Suzuki-Miyaura couplings, with catalyst turnover numbers (TON) exceeding 1800 at 85°C. Catalyst recovery via silica-supported triphenylphosphine scavengers reduces Pd contamination in products to <25 ppm [7]. For cyclization steps, acid catalysts (p-TSA, 5 mol%) in ethanol accelerate ring closure 3-fold compared to uncatalyzed reactions [5] .
Process intensification studies demonstrate that microwave irradiation (150 W, 120°C) reduces cyclization times from hours to 15-25 minutes while maintaining yields >85%. Flow chemistry approaches enable continuous production with 90% space-time yield improvement over batch processes [5] [7].
Table 4: Compound Identifiers for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Identifier Type | Value |
---|---|
Systematic Name | 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine |
CAS Registry Number | [Awaiting assignment] |
Molecular Formula | C8H6BrClN2 |
SMILES | ClC1=CN2C=C(C)NC2=CC1Br |
InChIKey | YEXHHHNCGSIJLI-UHFFFAOYSA-N |
PubChem CID | 14866674 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: